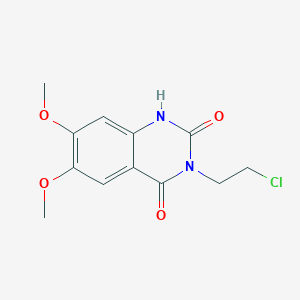

3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a bicyclic aromatic compound that consists of a fusion of benzene and pyrimidine rings. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of hydroquinazoline-2,5-diones, which are structurally related to the compound , can be achieved using a catalytic system comprising 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane. This method allows for a one-pot synthesis under thermal and solvent-free conditions, providing high yields of the desired products in a few minutes .

Molecular Structure Analysis

While the specific molecular structure of 3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is not detailed in the provided papers, the structure of related compounds such as 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been characterized by IR and 1H NMR . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, 6-chlorosulfonylquinazoline-2,4-diones, which share a similar chloro-substituted motif, have been synthesized and further reacted with nucleophilic agents to yield sulfonic acids or their amides . Such reactions demonstrate the reactivity of chloro-substituted quinazolines towards nucleophiles.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Intermediates

- Efficient Synthesis Techniques : Research has developed efficient protocols for synthesizing quinazoline-2,4(1H,3H)-diones derivatives. Techniques like cesium carbonate catalysis with carbon dioxide and solvent-free conditions using bases like DBU or DBN have been established, yielding high-quality products like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate for several drugs (Patil, Tambade, Jagtap, & Bhanage, 2008); (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).

- Palladium-Catalyzed Heterocycle Synthesis : Palladium-catalyzed reactions involving carbon dioxide and isocyanides have been explored to obtain N3-substituted quinazoline-2,4(1H,3H)-diones, demonstrating the versatility of this compound in synthesizing various heterocycles (Mampuys, Neumann, Sergeyev, Orru, Jiao, Spannenberg, Maes, & Beller, 2017).

Catalysis and Green Chemistry

- Green Chemistry Approaches : The synthesis of quinazoline-2,4(1H,3H)-diones has been achieved using green chemistry principles, involving basic ionic liquids like [Bmim]OH as catalysts. This approach emphasizes environmental sustainability and efficient use of resources (Patil, Tambade, Deshmukh, & Bhanage, 2009).

- Heterogeneous Catalysis : Amine-functionalized MCM-41, a mesoporous material, has been utilized as a catalyst for synthesizing quinazoline-2,4(1H,3H)-diones. This method showcases the potential of heterogeneous catalysts in synthesizing key intermediates under environmentally benign conditions (Nale, Rana, Parida, & Bhanage, 2014).

Biological Testing and Applications

- Antimycobacterial Activity : Studies have shown that replacing the oxo function with the thioxo group in compounds like 3-arylquinazoline-2,4(1H,3H)-diones enhances their antimycobacterial activity, indicating potential applications in treating infections caused by Mycobacterium tuberculosis and other mycobacteria (Waisser, Gregor, Dostál, Kuneŝ, Kubicová, Klimešová, & Kaustová, 2001).

- Pesticidal Activities : Research into the synthesis of 8-azasteroids, which involve the use of 6,7-dimethoxyquinazoline-2,4(1H,3H)-diones, has demonstrated potential for developing new plant protection products with pesticidal activities (Pyrko, 2022).

Propriétés

IUPAC Name |

3-(2-chloroethyl)-6,7-dimethoxy-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O4/c1-18-9-5-7-8(6-10(9)19-2)14-12(17)15(4-3-13)11(7)16/h5-6H,3-4H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZNVCLWQHGBDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCCl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-(trifluoromethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011349.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3011352.png)

![6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3011353.png)

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B3011356.png)

![2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3011357.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3011366.png)

![N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011371.png)